molecular formula C21H16N6O3 B2870810 1-{3-[(2,4-difluorobenzyl)amino]-3-oxopropyl}-N-phenyl-1H-1,2,3-benzotriazole-5-carboxamide CAS No. 1189490-21-8

1-{3-[(2,4-difluorobenzyl)amino]-3-oxopropyl}-N-phenyl-1H-1,2,3-benzotriazole-5-carboxamide

Cat. No. B2870810
CAS RN: 1189490-21-8
M. Wt: 400.398
InChI Key: WNJCYYNXLMTORS-UHFFFAOYSA-N
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Description

The compound contains a benzotriazole moiety, which is a type of heterocyclic compound. It also contains a difluorobenzyl group and a phenyl group. The presence of these groups could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR and X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the benzotriazole, difluorobenzyl, and phenyl groups. These could affect properties such as solubility, melting point, and stability .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be used as a drug, it would interact with biological targets in the body .

Future Directions

Future research on this compound could involve studying its reactivity, potential uses, and safety profile. It could also involve developing efficient methods for its synthesis .

properties

IUPAC Name

1-(4-methoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6O3/c1-29-16-9-7-15(8-10-16)27-20-17(11-23-27)21(28)26(13-22-20)12-18-24-19(25-30-18)14-5-3-2-4-6-14/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJCYYNXLMTORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

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